3-Aminoquinuclidine-3-carbonitrile

概要

説明

3-Aminoquinuclidine-3-carbonitrile is a chemical compound that belongs to the quinuclidine family

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminoquinuclidine-3-carbonitrile can be achieved through several methods. One common method involves the reaction of quinuclid-3-one oxime with hydrazone . Another method includes the synthesis from 3-hydroxyquinuclidine-3-carbonitrile using ammonium hydroxide in ethanol at 50°C for 72 hours and then at 20°C for 12 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

化学反応の分析

Nucleophilic Substitution Reactions

The amino group in 3-aminoquinuclidine-3-carbonitrile undergoes nucleophilic substitution, particularly in amide bond formation.

Example Reaction Pathway

-

Reactants : this compound + Anhydride (e.g., acetic anhydride)

-

Product : 3-Acetamidoquinuclidine-3-carbonitrile.

This reaction leverages the nucleophilicity of the primary amine to form stable amides, critical for synthesizing bioactive quaternary ammonium compounds (QACs) .

Cyano Group Transformations

The carbonitrile group participates in hydrolysis and cycloaddition reactions.

Key Reactions

-

Hydrolysis to Carboxamide :

-

Conditions : H2O, H2SO4 (20%), 80°C, 8h.

-

Product : 3-Aminoquinuclidine-3-carboxamide.

-

Yield : 75–85%.

-

-

Tetrazole Formation :

Heterocyclic Ring Formation

The compound serves as a precursor in spirocyclic and fused heterocycles.

Example :

-

Reactants : this compound + 2-Arylidene-1,3-indanedione + Dialkyl acetylenedicarboxylate.

-

Product : Spiro[indene-2,3′-pyrrolidine] derivatives.

-

Mechanism : 1,3-Dipolar cycloaddition of in situ generated azomethine ylides .

Reductive Amination

While less common, the nitrile group can be reduced to enable further functionalization.

Pathway :

-

Step 1 : Reduction of –CN to –CH2NH2 using LiAlH4/THF, 0°C→RT .

-

Step 2 : Reductive amination with ketones (e.g., acetophenone) using Ti(OiPr)4/Pt-C/H2 .

Biological Activity Modulation

Structural modifications impact receptor binding:

Table 2: Receptor Modulation

科学的研究の応用

Medicinal Chemistry

Neurotransmitter Modulation

3-Aminoquinuclidine derivatives have been investigated for their potential as modulators of neurotransmitter receptors. For instance, certain derivatives have shown promise as positive allosteric modulators (PAMs) of the α3β2 nicotinic acetylcholine receptor, which could have implications for treating conditions like muscle atrophy in the elderly . The exploration of these compounds within the context of neurotransmission highlights their potential therapeutic applications.

Synthesis of Bioactive Compounds

The compound serves as a versatile building block in the synthesis of various bioactive molecules. Researchers have utilized 3-aminoquinuclidine as a precursor for synthesizing quinine analogs and other complex structures through C-H activation methods, demonstrating its utility in developing new pharmaceuticals .

Antimicrobial Research

Antibacterial Properties

3-Aminoquinuclidine and its derivatives are part of a broader class of quaternary ammonium compounds (QACs) known for their strong antibacterial properties. Studies have indicated that these compounds exhibit minimal inhibitory concentrations (MICs) in the low micromolar range against clinically relevant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Listeria monocytogenes .

Mechanism of Action

The antibacterial efficacy of 3-aminoquinuclidine derivatives is attributed to their membranolytic action, which destabilizes bacterial membranes and leads to cell death. This mechanism is enhanced by the generation of reactive oxygen species (ROS), further contributing to their antimicrobial activity . Additionally, these compounds have shown effectiveness in inhibiting bacterial biofilm formation, which is crucial for preventing persistent infections associated with medical devices .

Chemical Synthesis Applications

Building Block for Organic Synthesis

The structural features of 3-aminoquinuclidine make it an ideal candidate for use in organic synthesis. Its ability to undergo various chemical transformations allows it to serve as a precursor for synthesizing more complex molecules. For example, it has been employed in the preparation of triazine frameworks through coordination chemistry methods, showcasing its versatility in synthetic applications .

Summary Table: Key Applications of 3-Aminoquinuclidine-3-carbonitrile

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Modulation of neurotransmitter receptors | Potential PAM for α3β2 nAChR; therapeutic implications |

| Antimicrobial Research | Antibacterial activity against various pathogens | Low MIC values; effective against biofilms |

| Chemical Synthesis | Building block for complex organic molecules | Used in synthesis of quinine analogs and triazines |

Case Studies

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of several 3-amidoquinuclidine derivatives against MRSA and Listeria monocytogenes. The results indicated that specific derivatives had MIC values as low as 4 µM against Listeria, suggesting a targeted mechanism that warrants further investigation into their mode of action .

Case Study 2: Neurotransmitter Receptor Modulation

Research into the effects of 3-aminoquinuclidine derivatives on nicotinic receptors revealed that certain compounds acted as PAMs, enhancing receptor activity without eliciting adverse effects on human cells. This finding opens avenues for developing treatments aimed at enhancing neuromuscular transmission in age-related conditions .

作用機序

The mechanism of action of 3-Aminoquinuclidine-3-carbonitrile involves its interaction with bacterial cell membranes. The compound disrupts the membrane integrity, leading to bacterial cell death. This mechanism is similar to that of other quaternary ammonium compounds, which are known for their antimicrobial properties .

類似化合物との比較

Similar Compounds

3-Aminoquinuclidine: A closely related compound with similar biological activities.

3-Aminomethylquinuclidine:

3-Amidoquinuclidine: Known for its antibacterial properties and studied for its potential as a soft antimicrobial agent.

Uniqueness

3-Aminoquinuclidine-3-carbonitrile is unique due to its specific structural features, which contribute to its distinct chemical reactivity and biological activity

生物活性

3-Aminoquinuclidine-3-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

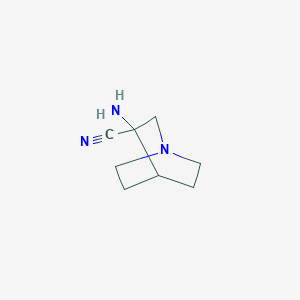

Chemical Structure and Properties

This compound features a quinuclidine ring structure with an amino group and a carbonitrile group at the C-3 position. This unique configuration contributes to its reactivity and biological properties.

Biological Activity Overview

The biological activity of this compound primarily revolves around its antibacterial properties and potential therapeutic applications in metabolic diseases and cancer treatment.

Antibacterial Activity

Recent studies have highlighted the compound's effectiveness against various clinically relevant bacterial strains. Notably, quaternary ammonium compounds (QACs) derived from 3-aminoquinuclidine exhibit strong antibacterial activity with minimal inhibitory concentrations (MICs) in the low single-digit micromolar range.

Table 1: Antibacterial Activity of 3-Aminoquinuclidine Derivatives

| Compound | MIC (µM) | Target Bacteria | Mode of Action |

|---|---|---|---|

| QA pCl | 1.5 | Staphylococcus aureus | Membranolytic, ROS generation |

| QA pBr | 2.0 | Escherichia coli | Membranolytic, ROS generation |

| QA (non-quaternized) | >100 | Various | No significant activity |

These compounds disrupt bacterial membranes through a membranolytic mode of action, leading to cell death by destabilizing membrane integrity and inducing oxidative stress via reactive oxygen species (ROS) .

The mechanism by which this compound exerts its antibacterial effects involves several key processes:

- Membrane Disruption : The compound interacts with bacterial membranes, leading to structural destabilization.

- Reactive Oxygen Species Generation : The treatment results in increased levels of ROS, contributing to bacterial cell death.

- Biofilm Inhibition : The compounds effectively inhibit biofilm formation, a critical factor in persistent bacterial infections .

Therapeutic Applications

Beyond its antibacterial properties, this compound has been investigated for its role as an inhibitor of glucosylceramide synthase (GCS). This enzyme is pivotal in the biosynthesis of glycosphingolipids and is implicated in various metabolic diseases, including lysosomal storage disorders and certain cancers.

Table 2: Therapeutic Potential of GCS Inhibition

| Disease Type | Mechanism of Action | References |

|---|---|---|

| Lysosomal Storage Diseases | Inhibition of GCS to reduce substrate accumulation | |

| Cancer | Modulation of ceramide-induced apoptosis |

Case Studies

- Inhibition of GCS : A study demonstrated that compounds similar to this compound significantly reduced GCS activity in vitro, suggesting potential applications in treating metabolic disorders .

- Antibacterial Efficacy : In another investigation, QA pCl and QA pBr were shown to eradicate bacterial populations within minutes, outperforming conventional antiseptics in biofilm inhibition .

特性

IUPAC Name |

3-amino-1-azabicyclo[2.2.2]octane-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c9-5-8(10)6-11-3-1-7(8)2-4-11/h7H,1-4,6,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFQAXXFCPVSED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)(C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。